molecular formula C13H18O3 B3059483 Methyl 5-(benzyloxy)pentanoate CAS No. 31662-20-1

Methyl 5-(benzyloxy)pentanoate

Cat. No.: B3059483
CAS No.: 31662-20-1
M. Wt: 222.28 g/mol
InChI Key: MEOZGFLFCCOURF-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fragrances and flavorings. This compound features a benzyloxy group attached to the fifth carbon of a pentanoate chain, with a methyl ester functional group at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(benzyloxy)pentanoate can be synthesized through various methods. One common approach involves the esterification of 5-(benzyloxy)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)pentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 5-(benzyloxy)pentanoic acid and methanol in the presence of aqueous acid or base.

    Reduction: Reduction of the ester group can produce the corresponding alcohol, 5-(benzyloxy)pentanol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 5-(benzyloxy)pentanoic acid and methanol.

    Reduction: 5-(benzyloxy)pentanol.

    Substitution: Products depend on the nucleophile used, such as 5-(benzyloxy)pentylamine or 5-(benzyloxy)pentylthiol.

Scientific Research Applications

Methyl 5-(benzyloxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug that can be metabolized to active compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Comparison with Similar Compounds

Methyl 5-(benzyloxy)pentanoate can be compared to other esters such as:

    Methyl benzoate: Similar in structure but lacks the pentanoate chain.

    Ethyl 5-(benzyloxy)pentanoate: Similar but with an ethyl ester group instead of a methyl ester.

    Methyl 4-(benzyloxy)butanoate: Similar but with a shorter butanoate chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 5-phenylmethoxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOZGFLFCCOURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340117
Record name Pentanoic acid, 5-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31662-20-1
Record name Pentanoic acid, 5-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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